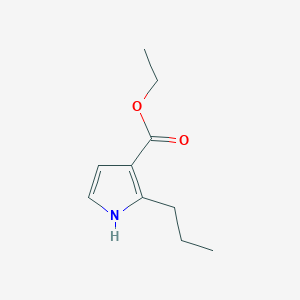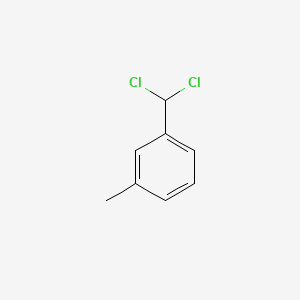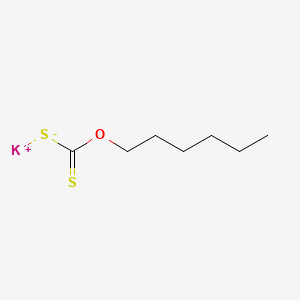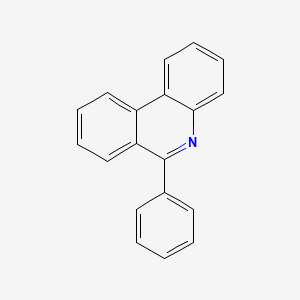
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
説明
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone), also known as DBP, is an organic compound with the molecular formula C28H26O2. It is a yellow crystalline solid that is widely used in scientific research applications. DBP is synthesized by the reaction of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic anhydride with benzyl chloride.
科学的研究の応用
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been extensively used in scientific research applications due to its ability to inhibit the activity of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been used as a tool to study the role of acetylcholinesterase in various physiological and pathological processes.
作用機序
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. The binding of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) to the enzyme prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of nerve impulses.
Biochemical and physiological effects:
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has also been shown to have anti-inflammatory and antioxidant properties. In addition, (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is a widely used tool in scientific research due to its ability to inhibit the activity of acetylcholinesterase. Its ability to enhance the transmission of nerve impulses makes it a valuable tool in the study of various physiological and pathological processes. However, (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has some limitations for lab experiments. It is known to be toxic at high concentrations and can cause damage to the liver and kidneys. Therefore, it is important to use (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) in appropriate concentrations and to take appropriate safety precautions.
将来の方向性
There are several future directions for the study of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone). One area of research is the development of new derivatives of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) that have improved pharmacological properties. Another area of research is the study of the role of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the development of new methods for the synthesis of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) and its derivatives is an area of ongoing research.
特性
IUPAC Name |
(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUAKAUTZXNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303642 | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
CAS RN |
27720-54-3 | |
| Record name | NSC159504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)







![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)